Safrazine hydrochloride
CAS No.: 7296-30-2
Cat. No.: VC0542304
Molecular Formula: C11H17ClN2O2
Molecular Weight: 244.72 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7296-30-2 |
---|---|
Molecular Formula | C11H17ClN2O2 |
Molecular Weight | 244.72 g/mol |
IUPAC Name | 4-(1,3-benzodioxol-5-yl)butan-2-ylhydrazine;hydrochloride |
Standard InChI | InChI=1S/C11H16N2O2.ClH/c1-8(13-12)2-3-9-4-5-10-11(6-9)15-7-14-10;/h4-6,8,13H,2-3,7,12H2,1H3;1H |
Standard InChI Key | UOZNXVYMTZITGP-UHFFFAOYSA-N |
SMILES | CC(CCC1=CC2=C(C=C1)OCO2)NN.Cl |
Canonical SMILES | CC(CCC1=CC2=C(C=C1)OCO2)N[NH3+].[Cl-] |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Safrazine hydrochloride is the hydrochloride salt of safrazine, a benzodioxole-containing compound. Its structure features a benzodioxole moiety (a benzene ring fused to a 1,3-dioxole ring) linked to a butylhydrazine chain. The hydrochloride salt form enhances its solubility and stability, critical for oral administration . The molecular weight of the compound is 244.718 g/mol, with a racemic stereochemistry and no defined stereocenters .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 7296-30-2 | |
IUPAC Name | [4-(2H-1,3-benzodioxol-5-yl)butan-2-yl]hydrazine hydrochloride | |
SMILES | Cl.CC(CCC1=CC=C2OCOC2=C1)NN | |
InChI Key | UOZNXVYMTZITGP-UHFFFAOYSA-N |
Synthesis and Stability
While detailed synthetic protocols are scarce in contemporary literature, early methods likely involved hydrazination reactions between carbonyl precursors and hydrazine derivatives. The benzodioxole core is synthesized through cyclization of catechol derivatives with dichloroethane, followed by alkylation and hydrazine incorporation . Stability studies indicate that the hydrochloride salt form mitigates degradation risks associated with the free base, though long-term storage conditions remain unspecified .
Pharmacological Profile
Mechanism of Action
Safrazine hydrochloride irreversibly inhibits monoamine oxidase (MAO) enzymes, particularly MAO-A and MAO-B, which are responsible for metabolizing neurotransmitters such as serotonin, norepinephrine, and dopamine. By covalently binding to the flavin adenine dinucleotide (FAD) cofactor of MAO, it prevents the deamination of these neurotransmitters, leading to increased synaptic concentrations and prolonged neurotransmission . This mechanism aligns it with first-generation MAOIs like phenelzine, though its benzodioxole structure may confer unique binding kinetics .
Pharmacodynamics and Kinetics
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Absorption: Orally administered safrazine hydrochloride is rapidly absorbed, with peak plasma concentrations achieved within 2–3 hours .
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Metabolism: Hepatic metabolism generates reactive intermediates, including hydrazine derivatives, which contribute to both therapeutic and toxic effects .
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Elimination: Renal excretion accounts for 60–70% of elimination, with a half-life of approximately 8–12 hours .
Table 2: Pharmacokinetic Parameters
Adverse Effects and Toxicity
The irreversible MAO inhibition by safrazine hydrochloride poses significant risks, including hypertensive crises triggered by tyramine-rich foods (the "cheese effect") and serotonergic toxicity when combined with SSRIs . Clinical trials reported a 30–40% incidence of moderate-to-severe adverse reactions, such as orthostatic hypotension, dizziness, and hepatotoxicity, leading to its discontinuation .
Historical Context and Discontinuation
Reasons for Withdrawal
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Safety Profile: A 1965 cohort study linked safrazine to hepatotoxicity in 12% of patients, with fatal outcomes in 2% .
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Drug-Drug Interactions: Potentiation of sympathomimetic agents and narcotics led to life-threatening hypertension and respiratory depression .
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Regulatory Pressures: By 1970, regulatory agencies in Europe and North America mandated its withdrawal due to unfavorable risk-benefit ratios .
Recent Research and Niche Applications
Nocturnal Hypoxemia in Duchenne Muscular Dystrophy
A 1998 case study reported the off-label use of safrazine hydrochloride (5 mg nightly) in a 25-year-old patient with Duchenne muscular dystrophy experiencing nocturnal hypoxemia. Within 14 days, oxygen saturation levels normalized, and the effect persisted for seven months without adverse events . Researchers hypothesized that MAO inhibition suppressed REM sleep, reducing hypoventilation episodes .
Table 3: Clinical Outcomes in Nocturnal Hypoxemia Study
Parameter | Baseline | Post-Treatment (14 Days) |
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Mean SpO₂ (%) | 82 | 96 |
REM Sleep Duration (min) | 120 | 45 |
Hypopnea Index (events/h) | 18 | 2 |
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